(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H19N7O2S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has delved into the synthesis of novel triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives and their screening for antimicrobial activities. Some synthesized compounds exhibited moderate to good activities against tested microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents Molecules, Bektaş et al., 2007.
Antagonist Activity and Potential Therapeutic Applications
Watanabe et al. (1992) reported on the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their antagonist activities against 5-HT2 and alpha 1 receptors. Some compounds demonstrated potent 5-HT2 antagonist activity, suggesting their potential utility in therapeutic applications Journal of medicinal chemistry, Watanabe et al., 1992.
Synthesis of Novel Heterocyclic Compounds
Abu‐Hashem et al. (2020) investigated the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, assessing their potential as anti-inflammatory and analgesic agents. Some compounds showed significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential for therapeutic use Molecules, Abu‐Hashem et al., 2020.
Tubulin Polymerization Inhibition
Prinz et al. (2017) developed a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, testing their effects on tumor cell growth, inhibition of tubulin polymerization, and cell cycle arrest induction. Several analogues showed excellent antiproliferative properties and potently inhibited tubulin polymerization, demonstrating the potential of these compounds as novel and potent tubulin polymerization inhibitors Journal of medicinal chemistry, Prinz et al., 2017.
properties
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S/c1-29-15-6-4-14(5-7-15)27-19-17(23-24-27)18(21-13-22-19)25-8-10-26(11-9-25)20(28)16-3-2-12-30-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJOCTTWPLULDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CS5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.